2-Methylsulfanyl-benzamide
Overview
Description
2-Methylsulfanyl-benzamide is an organic compound with the molecular formula C8H9NOS It is characterized by a benzamide core with a methylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylsulfanyl-benzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with acetic anhydride to form 2-acetamidobenzenethiol, which is then oxidized to this compound using oxidizing agents such as sodium hypochlorite (NaOCl) with 2,2,6,6-tetramethylpiperidyl-1-oxy (TEMPO) as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) with TEMPO as a catalyst.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: 2-Methylsulfinyl-benzamide or 2-Methylsulfonyl-benzamide.
Reduction: 2-Aminobenzenethiol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Methylsulfanyl-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfinyl-benzamide: An oxidized form of 2-Methylsulfanyl-benzamide.
2-Chloro-5-methylsulfanyl-benzamide: A halogenated derivative with similar structural features.
2-Methoxy-4-methylsulfanyl-N-(3-pyridinyl)benzamide: A more complex derivative with additional functional groups.
Uniqueness
This compound is unique due to its specific combination of a benzamide core and a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methylsulfanylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOQDPYTTOKEHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359521 | |
Record name | 2-methylsulfanyl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54705-16-7 | |
Record name | 2-methylsulfanyl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical reactions 2-(methylsulfanyl)benzamide can undergo according to the provided research?
A1: The research highlights two key reactions involving 2-(methylsulfanyl)benzamide:
Q2: Is there structural information available about 2-(methylsulfanyl)benzamide?
A2: Yes, one study reports the crystal structure of the oxidized derivative, 2-(methylsulfinyl)benzamide []. While this isn't the structure of 2-(methylsulfanyl)benzamide itself, it provides insight into potential intermolecular interactions. In the crystal, 2-(methylsulfinyl)benzamide molecules form centrosymmetric amide-amide dimers through intermolecular N—H⋯O hydrogen bonds. These dimers are further connected through amide-sulfinyl N—H⋯O hydrogen bonds to form a two-dimensional layered framework [].
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